molecular formula C14H14N2O B7479615 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide

6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide

Cat. No. B7479615
M. Wt: 226.27 g/mol
InChI Key: PBELECUAGKXCNP-UHFFFAOYSA-N
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Description

6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide, also known as MPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPA is a member of the pyridine carboxamide family of compounds and is commonly used as a tool in the study of various biological processes. In

Mechanism of Action

The mechanism of action of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. Sigma-1 receptors are located in various tissues throughout the body, including the central nervous system, and are involved in the regulation of various cellular processes. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects
6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide can modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has also been shown to have anti-inflammatory properties, inhibiting the production of various pro-inflammatory cytokines. In vivo studies have demonstrated that 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide can modulate pain sensitivity and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is its high affinity for sigma-1 receptors. This makes it a useful tool for studying the role of these receptors in various biological processes. However, one of the limitations of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide is its potential for off-target effects. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to bind to other receptors, including the dopamine D2 receptor, which may complicate its use in certain experiments.

Future Directions

There are many potential future directions for the study of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide. One area of interest is the role of sigma-1 receptors in the modulation of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide may also have potential applications in the treatment of chronic pain and inflammation. Further studies are needed to fully understand the mechanism of action of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide involves the reaction of 6-methyl-3-pyridinecarboxylic acid with 3-methylaniline in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide in its pure form. The synthesis method has been optimized to produce high yields of 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide with minimal impurities.

Scientific Research Applications

6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. One of its primary applications is in the study of the central nervous system. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. 6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide has also been used to study the role of sigma-1 receptors in the modulation of pain and inflammation.

properties

IUPAC Name

6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-4-3-5-13(8-10)16-14(17)12-7-6-11(2)15-9-12/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBELECUAGKXCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(3-methylphenyl)pyridine-3-carboxamide

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